N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Description

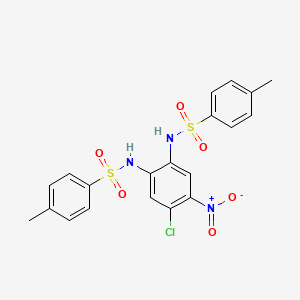

N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) (CAS: 113269-04-8) is a bis-sulfonamide derivative featuring a 1,2-phenylene core substituted with a chlorine atom at position 4 and a nitro group at position 4. Its molecular structure includes two 4-methylbenzenesulfonamide moieties attached to the aromatic ring. This compound is primarily utilized in organic synthesis and materials science, particularly in the development of pharmaceuticals, agrochemicals, or specialty polymers.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-chloro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHELISWGWCTBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601154901 | |

| Record name | Benzenesulfonamide, N,N′-(4-chloro-5-nitro-1,2-phenylene)bis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601154901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113269-04-8 | |

| Record name | Benzenesulfonamide, N,N′-(4-chloro-5-nitro-1,2-phenylene)bis[4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113269-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N′-(4-chloro-5-nitro-1,2-phenylene)bis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601154901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves multiple steps. One common method includes the nitration of a precursor compound followed by sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonamide reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

Oxidation: This reaction can further modify the nitro group, potentially leading to the formation of different functional groups.

Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chloro group can produce a wide range of substituted sulfonamides.

Scientific Research Applications

N,N’-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may have potential as enzyme inhibitors or other bioactive agents.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N,N’-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) exerts its effects involves interactions with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenylene Core

The compound’s reactivity and applications are strongly influenced by the substituents on the phenylene ring. Key analogs include:

Key Observations :

- Steric and Electronic Differences: The dichloro analog (CAS 335334-06-0) lacks nitro groups, which may improve solubility in non-polar solvents due to reduced polarity. However, its purity (>95%) and storage stability (-80°C recommended) suggest sensitivity to degradation under ambient conditions .

- Dinitro Derivative : The dinitro analog (CAS 29420-81-3) has a higher molecular weight (506.51 vs. ~485 for dichloro) and likely exhibits stronger intermolecular interactions due to additional nitro groups. However, the absence of physical data (e.g., melting point, solubility) limits direct comparisons .

Functional Group Modifications

Other analogs feature variations in substituent length and functionalization:

- N,N'-[(4,5-Dicyano-1,2-phenylene)bis(methylene)]bis(N-decyl-4-methylbenzenesulfonamide) (CAS 191938-66-6): This compound introduces decyl chains and cyano groups, significantly increasing molecular weight (775.12) and hydrophobicity (LogP = 13.86). Such modifications enhance lipid solubility but reduce bioavailability for pharmaceutical applications .

- N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(4-methylbenzenesulfonamide) (CAS 170709-41-8): A chiral analog with a diphenylethane backbone, highlighting the role of stereochemistry in sulfonamide-based compounds. This structural complexity may influence binding affinity in enantioselective catalysis or drug design .

Biological Activity

N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), also known as a sulfonamide derivative, is a complex organic compound notable for its diverse biological activities. The compound features multiple functional groups, including chloro, nitro, and sulfonamide moieties, which contribute to its pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been reported that derivatives of sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, the compound's nitro group may play a role in generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.

Enzyme Inhibition

The mechanism of action for N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves interaction with specific enzymes. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS), thus inhibiting folate synthesis in bacteria. This inhibition is crucial for its antimicrobial activity.

Synthetic Routes

The synthesis of N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves several steps:

- Nitration : A precursor compound undergoes nitration to introduce the nitro group.

- Sulfonamide Formation : The resultant nitro compound is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.

Chemical Structure

The chemical formula for this compound is CHClNOS, with a molecular weight of 496.0 g/mol. Its structure includes a central phenylene unit flanked by two sulfonamide groups.

| Property | Value |

|---|---|

| IUPAC Name | N-[4-chloro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide |

| Molecular Weight | 496.0 g/mol |

| CAS Number | 113269-04-8 |

In Vitro Studies

A series of in vitro experiments have demonstrated the biological activity of N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide). For example:

- Antimicrobial Tests : The compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

- Tumor Models : In animal models bearing tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Q & A

What are the recommended methods for synthesizing N,N'-(4-Chloro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) with high purity?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic aromatic substitution. First, 4-methylbenzenesulfonamide is reacted with 4-chloro-5-nitro-1,2-dihalobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Reaction progress is monitored via TLC or HPLC. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Critical parameters include stoichiometric control of the dihalobenzene precursor and inert atmosphere to prevent side reactions. Similar protocols for structurally related sulfonamides emphasize temperature optimization to minimize nitro group reduction .

How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify aromatic proton environments (e.g., nitro and chloro substituents) and sulfonamide linkages. Chemical shifts for methyl groups (δ ~2.4 ppm) and sulfonyl protons (δ ~7.5–8.5 ppm) are diagnostic .

- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O) and ~1160 cm⁻¹ (symmetric S=O) confirm sulfonamide groups. Nitro groups show absorptions near 1520 cm⁻¹ .

- MS : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂– groups). X-ray crystallography (as in related sulfonamides) resolves molecular conformation and packing .

What experimental strategies evaluate the compound's bioactivity against microbial pathogens?

Methodological Answer:

- In vitro assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ determination. Structural analogs suggest nitro groups enhance binding to catalytic sites .

How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dihydrofolate reductase). Optimize force fields for nitro and sulfonamide moieties .

- MD simulations : Assess binding stability (100 ns trajectories) in explicit solvent. QM/MM calculations elucidate electronic effects of the chloro-nitro substituents on binding affinity .

What methodologies resolve contradictions in reported physicochemical properties?

Methodological Answer:

- Standardized protocols : Replicate measurements (e.g., solubility in DMSO, logP) under controlled conditions (pH 7.4, 25°C). Use HPLC for purity validation (>98%) .

- Meta-analysis : Compare datasets from independent studies, applying statistical tools (ANOVA) to identify outliers. Theoretical frameworks (e.g., QSPR models) correlate structure with disputed properties .

How does the compound's electronic configuration influence its reactivity?

Methodological Answer:

The electron-withdrawing nitro and chloro groups activate the benzene ring for nucleophilic substitution. Frontier molecular orbital (FMO) analysis (via Gaussian 16) reveals a low LUMO energy (-2.1 eV), favoring attack by amines or thiols. Hammett constants (σₚ for –NO₂ = +1.27) predict regioselectivity in SNAr reactions .

What advanced separation techniques purify this compound from complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Optimize gradient elution to separate sulfonamide byproducts .

- Membrane filtration : Tangential flow filtration (10 kDa MWCO) removes high-MW impurities. Centrifugal partition chromatography (hexane/ethyl acetate/water) resolves stereoisomers .

How can crystallographic data elucidate molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (Cu-Kα radiation) determines bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings. Compare with DFT-optimized structures (B3LYP/6-31G*) to validate computational models. Packing diagrams reveal intermolecular interactions (e.g., π-π stacking) influencing solubility .

What statistical approaches analyze dose-response relationships in toxicity studies?

Methodological Answer:

- Probit analysis : Fit sigmoidal curves to LD₅₀ data (e.g., zebrafish embryos). Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals .

- ANCOVA : Adjust for covariates (e.g., animal weight) in in vivo studies. Use R or GraphPad Prism for multivariate regression .

How can this compound serve as a precursor for SAR studies?

Methodological Answer:

- Derivatization : Replace nitro with amino groups (H₂/Pd-C reduction) or substitute chloro with fluorine (Balz-Schiemann reaction). Test derivatives for enhanced bioactivity .

- SAR libraries : High-throughput screening (384-well plates) evaluates substituent effects on cytotoxicity (e.g., IC₅₀ against HeLa cells). Cluster analysis (PCA) identifies critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.